molecular formula C13H14N2O2 B1416595 3-(4-Morpholinophenyl)-3-oxopropanenitrile CAS No. 887591-40-4

3-(4-Morpholinophenyl)-3-oxopropanenitrile

Cat. No. B1416595
CAS RN: 887591-40-4
M. Wt: 230.26 g/mol
InChI Key: AJYOOGLCCLWWSA-UHFFFAOYSA-N
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Description

3-(4-Morpholinophenyl)-3-oxopropanenitrile, also known as MOPN, is a chemical compound with a wide range of applications in scientific research. Its unique properties make it an ideal choice for a variety of experiments, from biochemical and physiological studies to drug development and testing. In

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of various heterocyclic compounds, which are crucial in drug development due to their diverse pharmacological properties . The morpholine ring, in particular, is a common feature in many pharmaceuticals, offering a range of interactions with biological targets.

Antibacterial Agents

Research indicates that derivatives of 3-(4-Morpholinophenyl)-3-oxopropanenitrile exhibit significant antibacterial activity . These derivatives can be synthesized and screened against various bacterial strains, contributing to the development of new antibiotics, especially in the face of increasing antibiotic resistance.

Enzyme Inhibition

Molecular docking studies suggest that certain derivatives can act as enzyme inhibitors . This is particularly relevant for targeting enzymes like DNA Gyrase, which is crucial for bacterial DNA replication. Inhibitors based on this compound could lead to new treatments for bacterial infections.

Organic Synthesis

3-(4-Morpholinophenyl)-3-oxopropanenitrile can be used in organic synthesis to introduce morpholine functionality into other compounds . This is valuable for creating molecules with specific properties, such as increased solubility or improved pharmacokinetics.

Mechanism of Action

properties

IUPAC Name

3-(4-morpholin-4-ylphenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c14-6-5-13(16)11-1-3-12(4-2-11)15-7-9-17-10-8-15/h1-4H,5,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYOOGLCCLWWSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653897
Record name 3-[4-(Morpholin-4-yl)phenyl]-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

887591-40-4
Record name 3-[4-(Morpholin-4-yl)phenyl]-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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